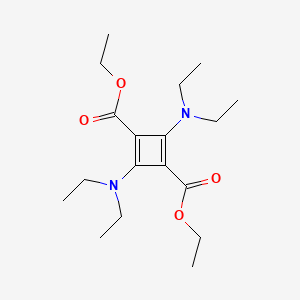
四苯基胂鎓(氢二氯化物)
描述
Tetraphenylarsonium chloride is an organoarsenic compound with the formula (C6H5)4AsCl . This white solid is the chloride salt of the tetraphenylarsonium cation, which is tetrahedral . It is soluble in polar organic solvents and is often used as a hydrate .
Synthesis Analysis
Tetraphenylarsonium chloride is prepared by neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine . The synthesis involves several steps, including the reaction of triphenylarsine with bromine, water, phenylmagnesium bromide, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of Tetraphenylarsonium (hydrogen dichloride) is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Tetraphenylarsonium diisothiocyanatodichlorocobaltate (II) was synthesized by a metathetic pathway . Tetraphenylarsonium halochromates decompose in two exothermic stages, cleaving one Ph-As bond and reducing Cr(VI) to Cr(III) simultaneously .Physical And Chemical Properties Analysis
Tetraphenylarsonium chloride hydrate appears as a white solid . It has a melting point range of 256 - 259 °C / 492.8 - 498.2 °F . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity and acute inhalation toxicity - dusts and mists category 3 .科学研究应用
离子缔合和溶剂相互作用
四苯基胂鎓(氢二氯化物)与溶剂有显著的相互作用,特别是在形成离子对和参与溶剂化方面的能力。例如,据观察,它在二氯甲烷中与各种卤化物离子形成离子对,表明它在研究离子缔合和溶剂化动力学方面的潜力。这一点在研究其与四氯合四溴合铁(III)盐的相互作用时很明显,突出了它在理解溶剂-受体相互作用及其苯基与溶剂的π-相互作用中的作用 (S. Bait et al., 1978)。
金属离子的萃取和分析
四苯基胂鎓氯化物是四苯基胂鎓的衍生物,已被用于从溶液中萃取各种金属离子,如锝、铌和钯。此应用在放射化学研究和分光光度测定中尤为重要。例如,它在四氯硝基合锝酸根(VI)离子溶剂萃取到氯仿中的应用,提供了对不同锝物种之间平衡的见解 (K. Asahina et al., 1997)。
分光光度测定
在分析化学中,四苯基胂鎓氯化物已被用于铌和钯等金属的分光光度测定。这涉及形成不溶于水离子对,然后将其萃取到溶液中进行分光光度分析。例如,一种涉及四苯基胂鎓氯化物铌分析的方法显示了其在准确测量各种样品中金属浓度的潜力 (H. Affsprung & Jack L. Robinson, 1967)。
晶体结构分析
涉及四苯基胂鎓离子的化合物的晶体结构为化学中的非共价相互作用提供了宝贵的见解。例如,对二异硫氰酸二氯合四苯基胂鎓钴酸盐(II)的研究揭示了氢键和 CH···π 相互作用的有趣方面,促进了对晶体堆积和分子相互作用的理解 (R. S. Prasad et al., 2010)。
环境分析
四苯基胂鎓氯化物已应用于环境化学中,特别是在水样中特定离子的检测和测定中。它已被用于检测海水中的高氯酸盐,展示了其在环境监测和分析中的实用性。此应用与识别和量化海洋环境中的痕量元素尤为相关。例如,四苯基胂鎓高氯酸盐与海水形成可见沉淀,随后通过红外吸收分光光度法测定高氯酸盐,展示了其在环境分析中的有效性 (R. Greenhalgh & J. P. Riley, 1961)。
溶剂化描述符和氢键相互作用
对四苯基胂鎓氯化物的研究也有助于理解离子的溶剂化性质,特别是它们的氢键酸度和碱度。这对于研究溶剂化动力学以及离子与不同溶剂的相互作用具有重要意义。研究表明,像四苯基胂鎓这样的离子由于其苯基基团而具有很强的氢键碱性,增强了我们对溶剂化过程的理解 (M. Abraham & Yuan H. Zhao, 2004)。
热分析和分解
四苯基胂鎓卤铬酸盐已经合成并表征,研究重点是它们的热行为和分解过程。这项研究对于了解此类配合物的稳定性和反应性至关重要,这可能对各种化学和工业过程产生影响 (U. Patnaik & J. Muralidhar, 2000)。
作用机制
安全和危害
Tetraphenylarsonium chloride hydrate is toxic if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
hydron;tetraphenylarsanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.2ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNZVTSMUNHRHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21AsCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylarsonium (hydrogen dichloride) | |
CAS RN |
73003-83-5, 21006-73-5 | |
| Record name | Arsonium, tetraphenyl-, chloride, compd. with hydrochloric acid (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73003-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetraphenyl-, (hydrogen dichloride) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021006735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsonium, tetraphenyl-, (hydrogen dichloride) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenylarsonium (hydrogen dichloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3368395.png)


